ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534579-58-3) is a tricyclic heterocyclic compound with a molecular formula of C₂₅H₂₄N₄O₅ and a molecular weight of 460.5 g/mol . Its structure features a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core, substituted with a cyclohexyl group at position 7, a furan-2-carbonylimino moiety at position 6, and an ethyl carboxylate ester at position 3. Key physicochemical properties include:
- XLogP3: 3.3 (indicating moderate lipophilicity)
- Hydrogen bond acceptors: 6
- Topological polar surface area (TPSA): 105 Ų
- Rotatable bonds: 5 .
The compound’s complexity (molecular complexity score: 1090) underscores challenges in synthesis and crystallographic analysis, though tools like SHELXL (a program for small-molecule refinement) could aid in structural elucidation .
Properties
IUPAC Name |
ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-2-33-25(32)18-15-17-21(26-20-12-6-7-13-28(20)24(17)31)29(16-9-4-3-5-10-16)22(18)27-23(30)19-11-8-14-34-19/h6-8,11-16H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDFONGTODYTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo structure, followed by the introduction of the furan-2-carbonylimino group and the cyclohexyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound features a triazatricyclo framework with multiple functional groups, including:
- Cyclohexyl Group : Enhances hydrophobic interactions and influences biological activity.
- Furan Moiety : Known for its role in biological systems and potential pharmacological effects.
- Imino Group : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 366.4 g/mol.
Biological Activities
Research indicates that ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways.
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of this compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, suggesting a pathway through which it could be developed as a chemotherapeutic agent.
- Enzyme Interaction : Research has focused on the interaction between this compound and specific enzymes involved in metabolic disorders, showing promise for developing treatments for conditions like diabetes.
Mechanism of Action
The mechanism of action of ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tricyclic core but differ in substituents, influencing their physicochemical and biological profiles. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
*XLogP3 values estimated based on substituent contributions.
Key Findings:
Substituent-Driven Lipophilicity :
- The target compound’s XLogP3 (3.3) is lower than analogs with alkyl/aryl chains (e.g., 846592-57-2: ~4.0–4.5) but higher than polar derivatives like 846592-12-9 (~2.8–3.2) .
- The 3-propan-2-yloxypropyl group in 847035-96-5 introduces ether oxygen atoms, which may improve solubility relative to the cyclohexyl group in the target compound .
Hydrogen-Bonding and Solubility: The target compound’s 6 hydrogen bond acceptors are fewer than in 846592-12-9 (~8–9), which has a cyano group and additional methoxy substituents. This suggests lower aqueous solubility for the target compound .
The 11-methyl substituent in 847035-96-5 may restrict rotational freedom, enhancing metabolic stability compared to the target compound .
Biological Implications: Furan-2-carbonylimino and cyano groups (in 846592-12-9) are strong hydrogen-bond acceptors, likely influencing interactions with enzymes or receptors. The target compound’s furan moiety may confer selectivity for oxidative metabolism . The chlorophenyl group in 846592-57-2 could enhance blood-brain barrier permeability, a trait absent in the target compound .
Biological Activity
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and overall significance in therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its unique tricyclic structure which contributes to its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with furan and triazole moieties have shown effectiveness against various bacterial strains:
- Antibacterial Activity : A study involving structurally related compounds demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.1 to 0.5 mg/mL for effective derivatives .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated through various assays:
- Cell Viability Assays : The compound exhibited cytotoxic effects on cancer cell lines with IC50 values indicating moderate potency compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). The following observations have been made:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of the furan ring | Enhances antimicrobial activity |
| Triazole moiety | Contributes to cytotoxicity |
| Ethyl carboxylate group | Modulates solubility and bioavailability |
Case Studies
- Study on Antibacterial Activity : A comprehensive study assessed the antibacterial properties of structurally similar compounds. The results indicated that modifications in the cyclohexyl group significantly affected the activity profile against Gram-positive bacteria .
- Cytotoxic Evaluation : Another study focused on the cytotoxic effects of derivatives on various cancer cell lines. It was found that the introduction of electron-withdrawing groups enhanced cytotoxicity significantly .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized to enhance yield?
- Answer : A stepwise approach is advised, starting with the formation of the tricyclic core via cyclocondensation of appropriate amine and carbonyl precursors under inert conditions. The furan-2-carbonylimino group can be introduced via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalytic bases (e.g., triethylamine). Optimization involves varying temperature (80–120°C) and reaction time (12–48 hours), monitored by TLC or HPLC. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and imino (C=N) groups. Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, bond angles, and packing behavior. For example, analogous tricyclic compounds exhibit orthorhombic crystal systems with space group P2₁2₁2₁, validated by R-factor analysis .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) or molecular docking elucidate this compound’s electronic properties and potential bioactivity?
- Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) evaluates binding affinities, with parameters adjusted for van der Waals and electrostatic interactions. Validation requires comparison with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding stability or reactivity?
- Answer : Discrepancies in degradation kinetics or regioselectivity can arise from solvent effects or unaccounted transition states. Hybrid approaches combining ab initio molecular dynamics (AIMD) with high-resolution LC-MS/MS analysis of reaction intermediates are recommended. For instance, furan-derived byproducts may form under acidic conditions, necessitating pH-controlled experiments .
Q. How does the cyclohexyl group influence solubility and bioavailability, and what modifications could enhance these properties?
- Answer : The cyclohexyl moiety increases hydrophobicity, reducing aqueous solubility. Log P measurements (shake-flask method) and Hansen solubility parameters guide co-solvent selection (e.g., PEG-400). Structural analogs with polar substituents (e.g., hydroxyl or amine groups) on the cyclohexane ring improve bioavailability, as seen in related tricyclic lactams .
Methodological Considerations for Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response relationships in biological assays involving this compound?
- Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves, with bootstrap resampling to estimate EC₅₀ confidence intervals. Outliers from plate-based assays (e.g., MIC tests) are addressed via Grubbs’ test. Software like GraphPad Prism or R packages (drc) automate these analyses .
Q. How can chemoinformatics tools streamline structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer : QSAR models built with Dragon descriptors (e.g., topological indices) or machine learning (Random Forest, SVM) predict bioactivity. Tools like KNIME or MOE enable virtual screening of substituent libraries. Validated models require >0.8 R² values from leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
